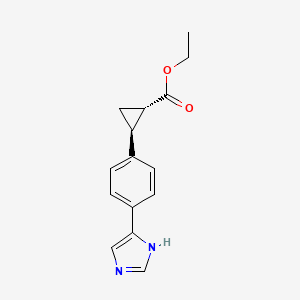
N,N'-(Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine is a chiral ligand widely used in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 1,2-cyclohexanediamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene . The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with metals like ruthenium, palladium, and copper.
Oxidation and Reduction: Can participate in redox reactions, especially when coordinated with transition metals.
Substitution Reactions: The ligand can be substituted with other phosphine or amine groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., ruthenium chloride, palladium acetate), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide) . The reactions are typically carried out in solvents like dichloromethane, toluene, or ethanol, under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions are metal-ligand complexes, which are often used as catalysts in various organic transformations .
科学研究应用
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine has a wide range of applications in scientific research:
作用机制
The mechanism by which N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine exerts its effects involves the formation of stable metal-ligand complexes. These complexes can activate substrates through coordination, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .
相似化合物的比较
Similar Compounds
- N,N’-Bis[2-(diphenylphosphino)benzylidene]ethylenediamine
- N,N’-Bis[2-(diphenylphosphino)benzylidene]benzylamine
Uniqueness
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine is unique due to its chiral nature and the ability to form highly stable complexes with a variety of metals. This makes it particularly valuable in asymmetric catalysis, where enantioselectivity is crucial .
属性
分子式 |
C44H40N2P2 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC 名称 |
1-(2-diphenylphosphanylphenyl)-N-[2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2 |
InChI 键 |
GCUKRENTSKVSIL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate](/img/structure/B8514463.png)


![Ethyl [(trimethylsilyl)sulfanyl]acetate](/img/structure/B8514474.png)


